3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 2375260-74-3
VCID: VC6587756
InChI: InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3
SMILES: CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F
Molecular Formula: C12H9F6NO
Molecular Weight: 297.2

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole

CAS No.: 2375260-74-3

Cat. No.: VC6587756

Molecular Formula: C12H9F6NO

Molecular Weight: 297.2

* For research use only. Not for human or veterinary use.

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole - 2375260-74-3

Specification

CAS No. 2375260-74-3
Molecular Formula C12H9F6NO
Molecular Weight 297.2
IUPAC Name 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole
Standard InChI InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3
Standard InChI Key XDQQHEVDIANULI-UHFFFAOYSA-N
SMILES CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole, reflects its substitution pattern: a methyl group at the indole’s 3-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl chain at the 1-position. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethoxyethyl side chain introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₂H₉F₆NO
Molecular Weight297.2 g/mol
SMILESCC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F
InChIKeyXDQQHEVDIANULI-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3) confirms the connectivity and stereochemistry.

Electronic and Stereochemical Considerations

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, while the adjacent trifluoroethyl chain creates a sterically hindered environment around the nitrogen atom. This combination likely reduces nucleophilicity at the indole nitrogen, directing reactivity toward electrophilic substitution at the pyrrole ring’s 2- and 5-positions. X-ray crystallography data, though unavailable, would clarify the conformation of the ethyl side chain and its effect on molecular packing.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of this compound involves multi-step fluorination and alkylation strategies. A representative route, adapted from trifluoromethylselenoether chemistry , proceeds as follows:

  • Indole Alkylation:

    • Substrate: 3-methylindole

    • Reagent: 1,1,2-trifluoro-2-(trifluoromethoxy)ethylating agent (e.g., derived from trifluoromethylselenoether intermediates)

    • Conditions: Rhodium-catalyzed (Rh₂(esp)₂) reaction with diazomalonates at 40°C in dichloromethane .

    The reaction exploits the electrophilic character of selenium-based trifluoromethylating agents to functionalize the indole nitrogen.

Optimized Synthesis Parameters

ParameterValue
CatalystRh₂(esp)₂ (0.1 mol%)
SolventCH₂Cl₂
Temperature40°C
Reaction Time1 hour
Yield (Representative)45–91% (analogous systems)

Purification and Isolation

Post-synthesis purification typically involves flash chromatography using ethyl acetate/petroleum ether mixtures (1:2 v/v) . The product’s high fluorine content aids in separation due to distinct polarity differences from non-fluorinated byproducts.

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.4 ppm (s, 3H, CH₃ at C3)

    • δ 4.1–4.3 ppm (m, 2H, CHF₂CF₂O)

    • Aromatic protons: δ 6.9–7.8 ppm (m, 4H, indole ring) .

  • ¹⁹F NMR:

    • δ -34 to -48 ppm (multiplets, CF₃ and CF₂ groups) .

Mass Spectrometry

  • ESI-MS: m/z 298.1 [M+H]⁺ (calculated for C₁₂H₁₀F₆NO: 297.2).

  • High-resolution MS confirms the molecular formula within 1 ppm error .

Infrared Spectroscopy

  • Peaks at 1239 cm⁻¹ (C-F stretching) and 1523 cm⁻¹ (C=N/C=C indole ring) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~150°C, suggesting moderate thermal stability under standard handling conditions .

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